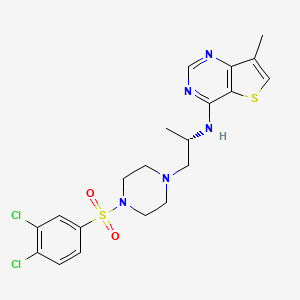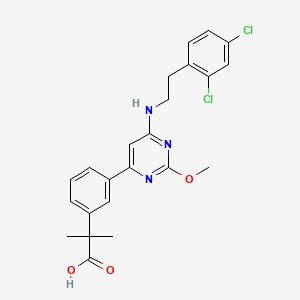
美夫鲁塞
描述
美夫鲁塞是一种利尿剂化合物,主要用于治疗水肿和高血压。它是由拜耳公司开发的。 并以商品名 Baycaron 销售 . 美夫鲁塞属于磺酰胺类利尿剂,其结构与呋塞米和噻嗪类药物相似 .
科学研究应用
美夫鲁塞具有广泛的科学研究应用。在化学方面,它被用作研究磺酰胺利尿剂作用的参考化合物。在生物学方面,它被用来研究利尿作用的机制及其对肾脏功能的影响。 在医学上,美夫鲁塞用于治疗水肿和高血压等疾病 . 此外,它在制药行业中用于开发新的利尿剂药物 .
作用机制
美夫鲁塞通过抑制肾脏远端小管的噻嗪敏感型钠-氯共转运体 (NCC) 来发挥其作用。 这种抑制导致钠离子和氯离子排泄增加,从而导致利尿作用和血压下降 . 所涉及的分子靶点和途径包括 NCC 和相关信号通路,这些通路调节肾脏中的离子转运 .
生化分析
Biochemical Properties
Mefruside interacts with various enzymes and proteins in the body. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .
Cellular Effects
Mefruside has a significant antihypertensive effect of its own, has an enhanced Na/K excretion ratio, and has a sustained action with slow onset . It is also known to have effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that Mefruside may increase the excretion rate of certain substances which could result in a lower serum level and potentially a reduction in efficacy .
Temporal Effects in Laboratory Settings
Mefruside is rapidly absorbed into plasma, with a mean half-life of 0.5 h . A 4-fold interindividual difference in elimination half-life was observed, ranging from 2.9–12.5 h . The urinary excretion rate of Mefruside also paralleled the plasma concentration curve .
Metabolic Pathways
Mefruside is involved in certain metabolic pathways. In four of the subjects, the concentrations of two active metabolites of Mefruside, 5-oxomefruside (mefruside-lactone) and its hydroxy carboxylic acid analogue, were also measured .
Transport and Distribution
Mefruside is distributed instantaneously between plasma and red cells . The concentration in red cells is about 30 times higher than in plasma, and the terminal decay is parallel to that in plasma .
准备方法
美夫鲁塞的合成涉及多个步骤,从关键中间体 4-氯-N-甲基-N-[(2-甲基四氢呋喃-2-基)甲基]苯-1,3-二磺酰胺的制备开始。 反应条件通常涉及使用诸如二甲基亚砜 (DMSO) 之类的溶剂和催化剂以促进反应 . 工业生产方法可能会有所不同,但它们通常遵循类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
美夫鲁塞经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括高锰酸钾之类的氧化剂和硼氢化钠之类的还原剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .
相似化合物的比较
美夫鲁塞与其他磺酰胺利尿剂(如呋塞米和氢氯噻嗪)类似。它具有独特的结构特征,即存在四氢呋喃环,这使它与其他化合物区分开来。 这种结构差异使其具有独特的药理特性,例如更长的作用时间和更高的 Na/K 排泄率 . 类似的化合物包括呋塞米、氢氯噻嗪和其他噻嗪类利尿剂 .
属性
IUPAC Name |
4-chloro-1-N-methyl-1-N-[(2-methyloxolan-2-yl)methyl]benzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O5S2/c1-13(6-3-7-21-13)9-16(2)23(19,20)10-4-5-11(14)12(8-10)22(15,17)18/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNOERSLNYGGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048844 | |
| Record name | Mefruside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7195-27-9 | |
| Record name | Mefruside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7195-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefruside [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefruside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mefruside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mefruside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEFRUSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1NS9SNS92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mefruside?
A1: Mefruside is a diuretic that exerts its primary effect by inhibiting sodium reabsorption in the functional cortical diluting segment of the ascending limb of the loop of Henle and the distal nephron. [] This leads to increased excretion of sodium and chloride in the urine. [, , , ]
Q2: How does mefruside's mechanism of action differ from that of furosemide?
A2: While both mefruside and furosemide are diuretics, they differ in their effects on renal hemodynamics. Mefruside has been shown to increase renal vascular resistance and decrease renal blood flow, while furosemide decreases renal vascular resistance and increases renal blood flow. []
Q3: What is the impact of mefruside on blood pressure and how is it related to sodium sensitivity?
A3: Mefruside lowers blood pressure, particularly in individuals with high sodium sensitivity. [, ] It achieves this primarily by increasing sodium excretion, thereby making blood pressure less sensitive to sodium intake. [] This effect is more pronounced in patients whose blood pressure is initially sensitive to sodium. []
Q4: How does mefruside compare to spironolactone in terms of its effect on blood pressure, blood volume, and plasma renin activity?
A5: In a study comparing the two diuretics, spironolactone was found to induce greater reductions in blood pressure and blood volume, and a more pronounced increase in plasma renin activity compared to mefruside. [] This difference may be attributed to the distinct mechanisms of action and potencies of the two drugs. []
Q5: Can mefruside affect intracellular electrolyte concentrations?
A6: Yes, studies have shown that long-term treatment with mefruside in hypertensive patients can lead to a significant decrease in intracellular water content and an increase in intracellular sodium concentration in muscle tissue. [, ] These changes might be related to the drug's antihypertensive effect, but further research is needed to clarify this relationship. []
Q6: Is there information available on the material compatibility and stability of mefruside under various conditions?
A6: The provided research focuses primarily on the pharmacological aspects of mefruside. Therefore, detailed information about its material compatibility and stability under various conditions is not available in these papers.
Q7: Does mefruside exhibit any catalytic properties?
A7: Mefruside is primarily recognized for its diuretic action and is not reported to possess significant catalytic properties.
Q8: Has computational chemistry been employed to study mefruside?
A8: While the provided research does not delve into computational studies on mefruside specifically, it's worth noting that techniques like quantitative structure-activity relationship (QSAR) modeling can be used to understand the relationship between a drug's structure and its activity. Such approaches could be applied to mefruside in future research.
Q9: What is known about the stability of mefruside formulations and strategies to enhance its solubility or bioavailability?
A9: The research primarily focuses on mefruside's clinical effects and does not provide detailed information on the stability of its formulations or specific strategies employed to enhance its solubility or bioavailability.
Q10: Is there information available on SHE (Safety, Health, and Environment) regulations pertaining to mefruside?
A10: The provided research articles primarily focus on the pharmacological and clinical aspects of mefruside. As a result, they do not offer detailed insights into the specific SHE regulations governing the drug.
Q11: What is the duration of action of mefruside?
A14: Mefruside has a relatively long duration of action, with its diuretic effect extending for approximately 20 hours after a single oral dose. []
Q12: What are the long-term effects of mefruside treatment?
A16: Long-term treatment with mefruside has been associated with a decrease in serum potassium levels and an increase in serum uric acid levels. [, ]
Q13: Has mefruside been investigated in animal models of hypertension?
A17: Yes, studies using spontaneously hypertensive rats (SHR) have been conducted to evaluate the effects of mefruside on blood pressure and other parameters. []
Q14: Are there specific drug delivery strategies being explored to enhance the targeted delivery of mefruside?
A14: The provided research focuses on the clinical application and effects of mefruside and does not delve into specific drug delivery strategies for the compound.
Q15: Have any biomarkers been identified to predict the efficacy of mefruside or monitor treatment response?
A15: The research articles provided do not delve into the identification of specific biomarkers for predicting mefruside efficacy or monitoring treatment response.
Q16: What analytical methods have been used to determine mefruside concentrations in biological samples?
A23: Gas chromatography-mass spectrometry (GC-MS) has been used to detect and quantify mefruside and its metabolites in blood plasma and urine. [, ] This method allows for sensitive and specific analysis of the drug in biological matrices.
Q17: Is there information available regarding the environmental impact and degradation of mefruside?
A17: The provided research articles primarily focus on the pharmacological and clinical aspects of mefruside. Therefore, they do not offer detailed insights into its environmental impact or degradation pathways.
Q18: Are there studies on the dissolution rate and solubility of mefruside in various media and their impact on its bioavailability?
A18: The research does not offer detailed insights into the dissolution rate and solubility of mefruside in various media and their impact on its bioavailability.
Q19: What measures are taken to ensure the quality and consistency of mefruside during manufacturing?
A19: The provided research focuses on the pharmacological and clinical aspects of mefruside and does not provide specific information about quality control measures employed during its manufacturing.
Q20: Is there evidence that mefruside elicits an immune response?
A20: The research primarily focuses on the pharmacological and clinical aspects of mefruside and does not include information about its potential immunogenicity.
Q21: Does mefruside interact with drug transporters or affect drug-metabolizing enzymes?
A21: While the provided research doesn't extensively detail specific interactions, it's important to note that mefruside, like many drugs, could potentially interact with drug transporters or influence drug-metabolizing enzymes. Further research would be needed to characterize any such interactions.
Q22: What is known about the biocompatibility and biodegradability of mefruside?
A22: The research primarily focuses on the pharmacological and clinical aspects of mefruside. Consequently, it doesn't offer specific details about its biocompatibility or biodegradability.
Q23: Are there alternative drugs with similar mechanisms of action to mefruside?
A30: Yes, there are other diuretic drugs available that share similarities in their mechanisms of action with mefruside. These include other thiazide diuretics and loop diuretics. [, , ]
Q24: What are some essential resources for researchers studying mefruside and similar compounds?
A24: Key resources for researchers investigating mefruside and related compounds include access to scientific databases like PubMed and Semantic Scholar, research laboratories equipped for analytical chemistry techniques (e.g., GC-MS, HPLC), and collaborations with clinicians or institutions conducting clinical trials.
Q25: How has the research on mefruside contributed to the broader field of hypertension management?
A32: Research on mefruside has added to the understanding of diuretics in hypertension management, particularly their impact on sodium sensitivity and blood pressure regulation. [, ] It highlights the importance of individualized treatment approaches considering factors like patient characteristics and potential long-term metabolic effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


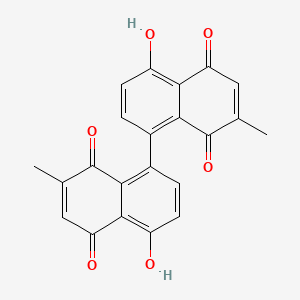
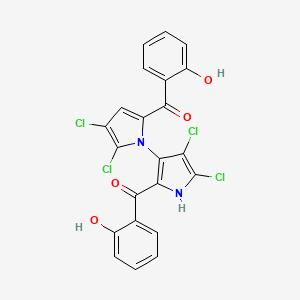

![Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]-](/img/structure/B1676082.png)
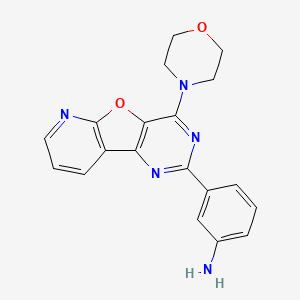
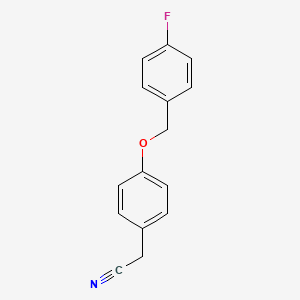
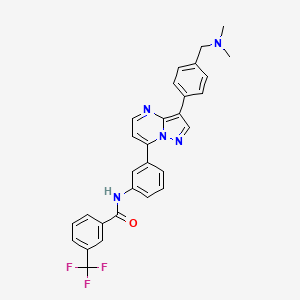

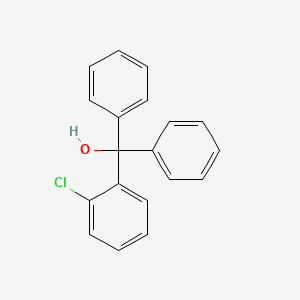
![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)

